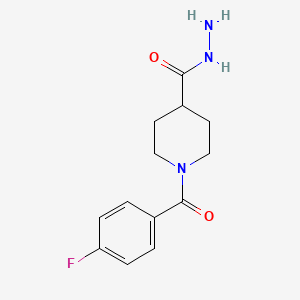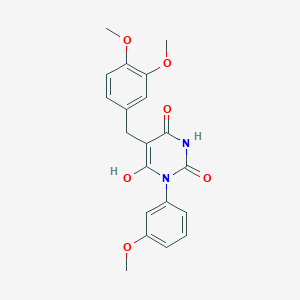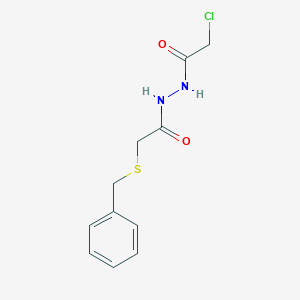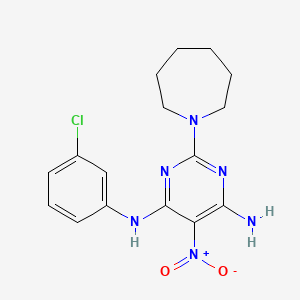
1-(4-Fluorobenzoyl)piperidine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzoyl)piperidine-4-carbohydrazide is a chemical compound with the molecular formula C13H16FN3O2 It is characterized by the presence of a fluorobenzoyl group attached to a piperidine ring, which is further connected to a carbohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzoyl)piperidine-4-carbohydrazide typically involves the following steps:
Formation of 4-Fluorobenzoyl Chloride: This is achieved by reacting 4-fluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Acylation of Piperidine: The resulting 4-fluorobenzoyl chloride is then reacted with piperidine to form 1-(4-fluorobenzoyl)piperidine.
Formation of Carbohydrazide: The final step involves the reaction of 1-(4-fluorobenzoyl)piperidine with hydrazine hydrate (N2H4·H2O) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Fluorobenzoyl)piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorobenzoyl)piperidine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorobenzoyl)piperidine-4-carbohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The piperidine ring provides structural rigidity, while the carbohydrazide moiety can form additional interactions with the target.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid
- 4-(4-Fluorobenzoyl)piperidine
- 1-(4-Nitrophenylsulfonyl)piperidine-4-carbohydrazide
Comparison: 1-(4-Fluorobenzoyl)piperidine-4-carbohydrazide is unique due to the presence of the carbohydrazide moiety, which imparts distinct chemical reactivity and biological activity. Compared to 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid, it has enhanced potential for forming hydrogen bonds and interacting with biological targets. The presence of the fluorine atom in the fluorobenzoyl group also contributes to its unique properties, such as increased lipophilicity and metabolic stability.
Eigenschaften
Molekularformel |
C13H16FN3O2 |
|---|---|
Molekulargewicht |
265.28 g/mol |
IUPAC-Name |
1-(4-fluorobenzoyl)piperidine-4-carbohydrazide |
InChI |
InChI=1S/C13H16FN3O2/c14-11-3-1-10(2-4-11)13(19)17-7-5-9(6-8-17)12(18)16-15/h1-4,9H,5-8,15H2,(H,16,18) |
InChI-Schlüssel |
CQODSWYQSDASFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)NN)C(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[({[5-(1-{[(4-chlorophenyl)carbonyl]amino}ethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12494507.png)
![3-oxo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12494512.png)
![2-{5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12494516.png)
![N-[(1-benzyl-1H-indol-3-yl)methyl]-2-(pyridin-2-yloxy)ethanamine](/img/structure/B12494532.png)

![5-(2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B12494543.png)

![4-chloro-N-[(2-fluorophenyl)methyl]-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12494556.png)
![1-[1-(4-Bromobenzyl)piperidin-4-yl]-4-ethylpiperazine](/img/structure/B12494572.png)

![N-{[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12494580.png)
![2-[4-(2,4-dichlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12494583.png)
![4-{[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12494599.png)
![4-(2-methylpropoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12494606.png)
